molecular formula C14H14N4O2S B12146718 3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

Cat. No.: B12146718
M. Wt: 302.35 g/mol
InChI Key: JVVPZYYELBDIPN-UHFFFAOYSA-N
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Description

3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-furyl group at position 3, a (3-methoxyphenyl)methylthio moiety at position 5, and an amine at position 2. This compound belongs to a class of 1,2,4-triazole derivatives known for diverse biological activities, including antimicrobial, antifungal, and plant-growth regulative effects .

Properties

Molecular Formula

C14H14N4O2S

Molecular Weight

302.35 g/mol

IUPAC Name

3-(furan-2-yl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C14H14N4O2S/c1-19-11-5-2-4-10(8-11)9-21-14-17-16-13(18(14)15)12-6-3-7-20-12/h2-8H,9,15H2,1H3

InChI Key

JVVPZYYELBDIPN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine typically involves multi-step organic reactions. One common method includes the reaction of 2-furylamine with 3-methoxybenzyl chloride in the presence of a base to form an intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the final triazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles like halides, amines; reactions often conducted in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds with different functional groups.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis for creating more complex molecules, particularly those with biological significance.

Biology

  • Antimicrobial and Antifungal Activity: Research has indicated that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds similar to 3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine have shown efficacy against various fungal strains such as Candida albicans and Rhodotorula mucilaginosa with minimal inhibitory concentrations (MIC) as low as 25 µg/mL .

Medicine

  • Therapeutic Potential: The compound is being explored for its anti-inflammatory and anticancer properties. Studies have shown that triazole derivatives can inhibit specific enzymes or receptors involved in inflammatory pathways and cancer cell proliferation .

Industry

  • Material Science Applications: Due to its unique chemical structure, it can be utilized in the development of new materials and chemical processes, potentially leading to innovations in pharmaceuticals and agrochemicals.

Case Study 1: Antifungal Activity

A study evaluated various triazole derivatives against fungal strains. The results indicated that compounds with structural similarities to 3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine demonstrated superior antifungal activity compared to traditional antifungals like fluconazole .

Case Study 2: Anticancer Properties

Research conducted on triazole derivatives revealed promising anticancer properties through mechanisms involving apoptosis induction in cancer cells. These findings suggest the potential for developing new anticancer agents based on this compound's structure .

Mechanism of Action

The mechanism of action of 3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected 1,2,4-Triazole Derivatives

Compound Name Substituents (Positions) Key Functional Groups Reference
Target Compound 3-(2-Furyl), 5-[(3-MeO-Ph)CH2S], 4-NH2 Furyl, methoxyphenyl, methylthio, amine
4-Amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione 5-(3-F-Ph), 3-thione, 4-NH2 Fluorophenyl, thione
4-(2,4-Difluorophenyl)-5-(4-(PhSO2)Ph)-triazole-3-thione 4-(2,4-F2-Ph), 5-(sulfonylphenyl), 3-thione Difluorophenyl, sulfonyl
3-(3-MeO-PhCH2)-4-(2-MeO-Ph)-triazole-5-thione 3-(3-MeO-PhCH2), 4-(2-MeO-Ph), 5-thione Dual methoxyphenyl, thione
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-triazol-4-amine 5-pyridinyl, 3-alkylsulfanyl, 4-NH2 Pyridinyl, alkylsulfanyl
  • Key Observations: The methoxyphenyl group in the target compound contrasts with fluorophenyl () or sulfonylphenyl () groups in others, altering electronic effects (electron-donating vs. withdrawing) . Methylthio (SCH2) vs. Furyl vs. pyridinyl: The furan ring () is less basic than pyridine (), affecting hydrogen-bonding interactions in biological systems .
Physicochemical Properties

Table 3: Physicochemical Data

Compound Melting Point (°C) Solubility Profile Reference
Target Compound Not reported Likely moderate in DMF/CHCl3 -
4-Amino-5-(3-fluorophenyl)-triazole-3-thione 210–212 Insoluble in water
3-(3-MeO-PhCH2)-4-(2-MeO-Ph)-triazole-5-thione 160–162 Soluble in DMSO
5-(Pyridin-4-yl)-3-(propylsulfanyl)-triazol-4-amine 145–147 Soluble in methanol
  • Key Observations :
    • Methoxy groups improve solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs .
    • Thione derivatives (e.g., ) are often less soluble in water than methylthio or alkylsulfanyl analogs .

Biological Activity

3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article presents a detailed examination of its biological activity, including anti-inflammatory, antimicrobial, and antiproliferative effects, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure is characterized by the presence of a furan ring and a methoxyphenyl group attached to a triazole moiety. Its molecular formula is C15H14N4O2SC_{15}H_{14}N_4O_2S.

Biological Activity Overview

  • Anti-inflammatory Activity
    • Recent studies have shown that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. For instance, compounds similar to 3-(2-Furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) culture. In one study, a related triazole derivative reduced TNF-α production by approximately 44–60% at various concentrations .
    CompoundTNF-α Inhibition (%)Concentration (µg/mL)
    3a6050
    3b44100
    Control10-
  • Antimicrobial Activity
    • The antimicrobial potential of triazole derivatives has been extensively studied. Compounds similar to the target compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. For example, a related triazole exhibited maximum antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli .
    PathogenMIC (µg/mL)
    Staphylococcus aureus12.5
    Escherichia coli25
    Candida albicans15
  • Antiproliferative Activity
    • The antiproliferative effects of triazole derivatives have also been documented in cancer cell lines. In vitro studies indicated that certain derivatives could inhibit cell proliferation in various cancer types by inducing apoptosis and cell cycle arrest . For instance, a study demonstrated that a closely related compound reduced cell viability in human breast cancer cells by over 50% at concentrations above 25 µM.

Case Studies

  • Case Study on Anti-inflammatory Effects
    • A study evaluated the effects of several triazole derivatives on cytokine release in PBMCs stimulated with lipopolysaccharide (LPS). The results indicated that compounds significantly inhibited the release of TNF-α and IL-6 compared to controls . The most effective compound showed a dose-dependent response with significant inhibition at lower concentrations.
  • Case Study on Antimicrobial Efficacy
    • In another investigation focusing on the antimicrobial properties of triazole derivatives, it was found that compounds exhibited varying degrees of activity against common pathogens. Notably, one derivative showed promising results against multi-drug resistant strains .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 3-(2-furyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves S-alkylation of a triazole-thiol precursor with a substituted benzyl halide. Key steps include:
  • Precursor Preparation : Start with 5-amino-1,2,4-triazole-3-thiol derivatives.
  • S-Alkylation : React with 3-methoxybenzyl chloride/bromide under basic conditions (e.g., K₂CO₃/DMF) at 60–80°C for 6–12 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended for isolating the final product.
  • Optimization : Microwave-assisted synthesis (e.g., 100 W, 10–15 minutes) can improve yield and reduce side reactions compared to conventional heating .

Q. Which spectroscopic and analytical techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., furyl proton signals at δ 6.5–7.5 ppm, methoxyphenyl singlet at δ 3.8 ppm) .
  • IR Spectroscopy : Key peaks include N-H stretching (~3400 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) .
  • Elemental Analysis : Verify stoichiometry (C, H, N, S percentages) to confirm purity .
  • Mass Spectrometry : High-resolution ESI-MS or GC-MS identifies molecular ion peaks and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating antimicrobial activity?

  • Methodological Answer :
  • Antimicrobial Screening : Use agar diffusion or broth microdilution (MIC) assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans).
  • Positive Controls : Compare with standard drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Dose-Response : Test concentrations from 1–100 µg/mL to establish activity thresholds .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. fluoro groups) influence bioactivity and physicochemical properties?

  • Methodological Answer :
  • Lipophilicity : Methoxy groups (electron-donating) increase lipophilicity (logP), enhancing membrane permeability, while fluoro substituents (electron-withdrawing) may improve metabolic stability .
  • Bioactivity : Replace the 3-methoxyphenyl group with fluorobenzyl (as in ) to compare antimicrobial potency. Use molecular docking to assess interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
  • SAR Studies : Synthesize analogs with 2,4-dimethoxyphenyl or 3,4-dichlorophenyl groups (see ) to map substituent effects on activity .

Q. How can computational tools rationalize experimental bioactivity data and predict pharmacokinetics?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with microbial targets (e.g., cytochrome P450 14α-demethylase for antifungal activity). Validate with MD simulations .
  • ADMET Prediction : SwissADME predicts oral bioavailability (%ABS), blood-brain barrier permeability, and CYP450 inhibition. Compounds with >30% ABS and low CYP2D6 inhibition are prioritized .
  • Toxicity : ProTox-II assesses hepatotoxicity and mutagenicity risks .

Q. What strategies resolve contradictions in biological activity data across structurally similar triazole derivatives?

  • Methodological Answer :
  • Data Normalization : Control for assay variability (e.g., inoculum size, incubation time) by repeating experiments across independent labs .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may explain discrepancies in MIC values .
  • Crystallography : Solve X-ray structures of target-ligand complexes to clarify binding modes (e.g., triazole-thione vs. triazole-amine interactions) .

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